![molecular formula C24H27N3O3S B2484778 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{1'H-Spiro[cycloheptan-1,2'-chinazolin]sulfanyl}acetamid CAS No. 893788-20-0](/img/structure/B2484778.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{1'H-Spiro[cycloheptan-1,2'-chinazolin]sulfanyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Die Synthese dieser Verbindung wurde durch die Reaktion von 1,4-Benzodioxan-6-amin mit 4-Brombenzolsulfonylchlorid ausgelöst, was zu N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-brombenzolsulfonamid führte. Die weitere Behandlung mit verschiedenen Alkyl-/Aralkylhalogeniden ergab N-Alkyl-/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-brombenzolsulfonamide . Diese Derivate wurden als potenzielle Mittel zur Behandlung der Alzheimer-Krankheit untersucht. Cholinesterasehemmer spielen eine entscheidende Rolle bei der Behandlung der Alzheimer-Krankheit, und die Hemmaktivität dieser synthetisierten Moleküle wurde untersucht, um ihre therapeutische Wirkung auf diese Krankheit zu beurteilen.
Antibakterielle Eigenschaften
Die Forschung hat auch die antibakterielle Aktivität dieser Verbindung untersucht. In einer Studie zeigte sie signifikante antibakterielle Wirkungen gegen Bacillus subtilis, wobei das Wachstum bakterieller Biofilme um 60,04 % gehemmt wurde. Darüber hinaus war sie die zweitaktivste gegen Escherichia coli .
Enzymatische Synthese
Die effiziente enzymatische Synthese von chiralen 2,3-Dihydro-1,4-benzodioxanderivaten ist ein interessantes Gebiet. Die Suche nach einem Biokatalysator mit hoher Enantioselektivität und Aktivität ist entscheidend für praktische Anwendungen der enzymatischen Katalyse .
Enzymhemmung
Die aus N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzolsulfonamid synthetisierten N-substituierten (2,3-Dihydro-1,4-benzodioxin-6-yl)benzolsulfonamide wurden auf ihre Hemmung von Cholinesterase- und Lipoxygenase-Enzymen untersucht. Obwohl sie eine moderate bis schwache Hemmung zeigten, könnte eine weitere Erforschung ihrer Enzymwechselwirkungen zusätzliches therapeutisches Potenzial offenbaren .
Wirkmechanismus
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
The compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The affected biochemical pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Pharmacokinetics
It’s worth noting that similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the nervous system due to the inhibition of cholinesterase enzymes . This can have various effects on the body, depending on the specific context and the individual’s health status.
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general procedure includes:
- Formation of Benzodioxin Derivative : The compound is synthesized by reacting 2,3-dihydrobenzo[1,4]-dioxin with various electrophiles under basic conditions.
- Introduction of Spiroquinazoline Unit : The spiro[cycloheptane-1,2'-quinazoline] moiety is introduced through a coupling reaction with a suitable precursor.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
Enzyme Inhibition
Research has demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit enzyme inhibitory properties. For example:
- Acetylcholinesterase Inhibition : Compounds containing the benzodioxin moiety have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) .
- Alpha-glucosidase Inhibition : These compounds also demonstrate inhibitory activity against alpha-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
Antimicrobial Activity
Several studies have reported the antimicrobial activity of related compounds. For instance:
- Antibacterial Studies : Compounds derived from 2,3-dihydrobenzo[1,4]-dioxin have been screened for antibacterial properties against various microbial strains. Some derivatives exhibited significant activity compared to standard antibiotics .
Case Study 1: Enzyme Inhibition Profile
A study evaluated the enzyme inhibition profile of synthesized sulfonamide derivatives containing the benzodioxin structure. The results indicated that specific substitutions on the benzodioxin ring enhanced AChE inhibition significantly.
Compound | AChE Inhibition (%) | Alpha-glucosidase Inhibition (%) |
---|---|---|
Compound A | 85% | 75% |
Compound B | 90% | 80% |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a series of benzodioxin derivatives were tested against Gram-positive and Gram-negative bacteria.
Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
---|---|---|
Compound C | 32 | 64 |
Compound D | 16 | 32 |
Research Findings
Recent research highlights the following findings regarding the biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide:
- Mechanism of Action : The mechanism behind enzyme inhibition involves competitive binding to the active site of AChE and alpha-glucosidase enzymes.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzodioxin and quinazoline moieties significantly affect biological activity, indicating a clear SAR that can guide future drug design efforts.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-22(25-17-9-10-20-21(15-17)30-14-13-29-20)16-31-23-18-7-3-4-8-19(18)26-24(27-23)11-5-1-2-6-12-24/h3-4,7-10,15,26H,1-2,5-6,11-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQBWIOYEJIKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.